molecular formula C6H6INO2S B11722265 Ethyl 2-iodo-1,3-thiazole-5-carboxylate CAS No. 83553-48-4

Ethyl 2-iodo-1,3-thiazole-5-carboxylate

Cat. No.: B11722265
CAS No.: 83553-48-4
M. Wt: 283.09 g/mol
InChI Key: CXNFPQGKOVTFER-UHFFFAOYSA-N
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Description

Ethyl 2-iodo-1,3-thiazole-5-carboxylate is a high-value iodinated heterocyclic building block designed for advanced chemical synthesis and drug discovery research. This compound features a thiazole core, a five-membered ring containing both nitrogen and sulfur heteroatoms, which is a privileged structure in medicinal and materials chemistry . The presence of both an ester group and an iodine atom on the thiazole ring creates a multifunctional scaffold. The iodine atom serves as an excellent site for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Sonogashira reactions, allowing researchers to construct more complex architectures . Simultaneously, the ethyl carboxylate group can be hydrolyzed to a carboxylic acid or transformed into other functional groups like amides, offering additional synthetic versatility . Thiazole derivatives are extensively investigated for their diverse biological activities and their applications in materials science . The specific electronic properties introduced by the iodine atom can influence the molecule's behavior, including its potential as a triplet photosensitizer in applications like photodynamic therapy, as suggested by relativistic density functional studies on analogous iodinated thiazoles . As a key intermediate, this compound is instrumental in the synthesis of potential pharmacophores and novel functional materials. Handle with appropriate safety precautions in a controlled laboratory environment. This product is intended for research purposes only and is not for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

83553-48-4

Molecular Formula

C6H6INO2S

Molecular Weight

283.09 g/mol

IUPAC Name

ethyl 2-iodo-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C6H6INO2S/c1-2-10-5(9)4-3-8-6(7)11-4/h3H,2H2,1H3

InChI Key

CXNFPQGKOVTFER-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=C(S1)I

Origin of Product

United States

Synthetic Methodologies for Ethyl 2 Iodo 1,3 Thiazole 5 Carboxylate

Retrosynthetic Analysis and Key Disconnection Strategies

A logical retrosynthetic analysis of Ethyl 2-iodo-1,3-thiazole-5-carboxylate identifies two primary disconnection points. The most evident disconnection is the carbon-iodine (C-I) bond at the C-2 position of the thiazole (B1198619) ring. This suggests a precursor molecule, Ethyl 2-amino-1,3-thiazole-5-carboxylate, which can be converted to the target compound via a Sandmeyer-type reaction. The amino group at the C-2 position serves as a versatile handle for introducing the iodo substituent through diazotization followed by treatment with an iodide source.

The second key disconnection breaks down the thiazole ring itself. The most common and historically significant approach for thiazole synthesis is the Hantzsch reaction. This strategy disconnects the ring into two components: a thioamide-containing synthon (such as thiourea (B124793), to provide the N1-C2-S fragment) and an α-halocarbonyl synthon (to provide the C4-C5 fragment with the attached ester). This leads back to simple, readily available starting materials like an ethyl α-halo-β-oxoester or a related three-carbon chain.

Therefore, the synthetic strategy involves:

Formation of an appropriate α-halocarbonyl precursor.

Cyclization with thiourea via a Hantzsch synthesis to form Ethyl 2-amino-1,3-thiazole-5-carboxylate.

Conversion of the 2-amino group to a 2-iodo group via a diazotization-iodination sequence.

Synthesis of 1,3-Thiazole-5-carboxylate Precursors

The cornerstone of the synthesis is the creation of the core heterocyclic structure, typically Ethyl 2-amino-1,3-thiazole-5-carboxylate. This intermediate is accessible through several well-established methods, primarily revolving around the Hantzsch thiazole synthesis and its modern variations.

The classical Hantzsch synthesis involves the condensation of an α-haloketone or ester with a thioamide. For the synthesis of the required precursor, this translates to the reaction of an ethyl α-halo-β-formylacetate derivative with thiourea.

A common modification involves the in-situ generation of the α-halocarbonyl compound. For instance, ethyl β-ethoxyacrylate can undergo electrophilic α-bromination with N-bromosuccinimide (NBS), followed by reaction with thiourea to form the thiazole ring. semanticscholar.org Another approach starts with the Claisen condensation of ethyl chloroacetate (B1199739) and ethyl formate (B1220265) in the presence of a strong base like potassium tert-butoxide to generate an ethyl 2-chloro-3-hydroxyacrylate intermediate, which then reacts with thiourea.

To improve efficiency and avoid the isolation of potentially unstable intermediates, one-pot procedures are highly favored. These methods combine the halogenation and cyclization steps into a single synthetic operation.

The success of one-pot syntheses relies heavily on the careful selection of reactants and optimization of conditions. A widely used method involves the reaction of a β-keto ester, a halogenating agent, and thiourea. Ethyl acetoacetate (B1235776) is a common starting material, which is first halogenated (e.g., with N-bromosuccinimide) and then cyclized with thiourea without isolating the halogenated intermediate. researchgate.net The choice of solvent is critical, with polar solvents like ethanol (B145695) or mixtures of tetrahydrofuran (B95107) (THF) and water often being employed to facilitate both the halogenation and the subsequent nucleophilic attack and cyclization. chemicalbook.com Temperature control is also important; halogenation is often performed at low temperatures (around 0 °C), while the cyclization step typically requires heating to drive the reaction to completion.

Starting MaterialsHalogenating AgentThioamideSolventConditionsYield
Ethyl β-ethoxyacrylateN-bromosuccinimideThioureaDioxane/Water1. NBS addition; 2. Thiourea, 80°C95%
Ethyl Chloroacetate, Ethyl Formate(In-situ chloroaldehyde)ThioureaTHF1. K-tert-butoxide, -10°C; 2. Thiourea, 65°CHigh
Ethyl AcetoacetateN-bromosuccinimideThioureaTHF/Water1. NBS, 0°C to RT; 2. Thiourea, 80°C72%

Table 1: Examples of Reaction Conditions for One-Pot Synthesis of Ethyl 2-aminothiazole-5-carboxylate Precursors. This table illustrates different reactant combinations and conditions used in one-pot methodologies.

To further improve the efficiency and environmental footprint of thiazole synthesis, various catalysts have been developed. These catalysts aim to accelerate the reaction, allow for milder conditions, and improve product yields and purity. For one-pot syntheses starting from ketones or β-keto esters, catalysts can play a crucial role in both the initial α-halogenation and the final cyclization.

Recent advancements have seen the use of heterogeneous catalysts, which offer the advantage of easy separation and reusability. For example, silica-supported tungstosilisic acid has been used as a reusable catalyst for the one-pot, three-component synthesis of Hantzsch thiazole derivatives. bohrium.com Nanoparticle catalysts, such as nano-copper powder, have also been shown to be effective. chemicalbook.com In one reported procedure, nano-copper powder catalyzed the reaction of ethyl 3-ethoxyacrylate, urea, and potassium sulfide (B99878) to give the 2-aminothiazole (B372263) precursor in 95.7% yield. chemicalbook.com Other magnetic nanocatalysts like Ca/4-MePy-IL@ZY-Fe3O4 have been developed to facilitate easy magnetic separation from the reaction mixture. derpharmachemica.com

CatalystTypeReactantsKey Advantages
Silica Supported Tungstosilisic AcidHeterogeneous Solid Acid3-(bromoacetyl)-2H-pyran-2-one, thiourea, benzaldehydesReusable, efficient under conventional heating or ultrasound
Nano-copper powderHeterogeneous NanoparticleEthyl 3-ethoxyacrylate, Urea, Potassium SulfideHigh yield (95.7%), mild conditions (55°C)
Ca/4-MePy-IL@ZY-Fe3O4Magnetic NanocatalystAcetophenone, Thiourea, TCCARecyclable via magnet, high efficiency, green chemistry
Trypsin from Porcine Pancreas (PPT)Biocatalyst (Enzyme)Benzoyl isothiocyanate, secondary amine, DMADMild conditions, high yields (up to 94%), novel chemoenzymatic route

Table 2: Catalysts Developed for One-Pot Thiazole Synthesis. This table summarizes various modern catalysts used to enhance the synthesis of the thiazole core structure, highlighting their type and benefits.

One-Pot Cyclization Approaches for Thiazole Ring Formation

Introduction of the Iodine Substituent at the C-2 Position

The final and crucial step in the synthesis of this compound is the replacement of the 2-amino group of the precursor with an iodine atom. This transformation is most effectively achieved through a Sandmeyer-type reaction. This classic reaction in aromatic chemistry is adaptable to heterocyclic amines like 2-aminothiazoles.

The process involves two key stages:

Diazotization: The 2-amino group of Ethyl 2-amino-1,3-thiazole-5-carboxylate is converted into a diazonium salt. This is typically accomplished by treating the amine with a source of nitrous acid, such as sodium nitrite (B80452) (NaNO₂) in a strong acid (e.g., H₂SO₄), or by using an alkyl nitrite like tert-butyl nitrite or isoamyl nitrite in an organic solvent. nih.gov The resulting diazonium salt is highly reactive and is generally not isolated.

Iodination: The intermediate diazonium salt is then treated with a source of iodide ions. A common reagent for this step is potassium iodide (KI), which displaces the diazonium group (N₂) to install the iodine atom at the C-2 position. nih.gov Alternatively, other iodine sources like diiodomethane (B129776) (CH₂I₂) can be used in conjunction with the alkyl nitrite during the diazotization step, leading to a one-pot conversion from the amine to the iodo-compound.

The reaction must be carefully controlled, as diazonium salts can be unstable. The choice of diazotizing agent and iodine source can be optimized to maximize the yield of this compound while minimizing side reactions.

Transformations from Other Halogenated Thiazole Derivatives

This compound can also be synthesized from other halogenated precursors, most commonly through a halogen exchange reaction, often referred to as a Finkelstein reaction. In this approach, a more readily available 2-bromo- or 2-chloro-thiazole derivative is converted to the desired 2-iodo compound.

This transformation is typically achieved by treating the starting halothiazole (e.g., Ethyl 2-bromo-1,3-thiazole-5-carboxylate) with an iodide salt, such as sodium iodide or potassium iodide, in a suitable polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF). The reaction is driven to completion by the precipitation of the less soluble sodium or potassium chloride/bromide in the organic solvent. Copper(I) iodide can also be used, sometimes with a ligand, to facilitate the exchange, particularly with less reactive aryl or heteroaryl chlorides.

Table 3: Halogen Exchange Reaction Parameters

Starting Material Reagent Solvent Key Feature
Ethyl 2-bromo-1,3-thiazole-5-carboxylate Sodium Iodide (NaI) Acetone Precipitation of NaBr drives the equilibrium.
Ethyl 2-chloro-1,3-thiazole-5-carboxylate Potassium Iodide (KI) DMF Higher boiling point allows for increased reaction temperatures.

Green Chemistry Considerations in Synthesis Development

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds like thiazoles to minimize environmental impact. researchgate.net This involves the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions. researchgate.netresearchgate.net

For the synthesis of this compound, several green strategies can be considered. In Sandmeyer-type reactions, the use of toxic copper salts and organic solvents could be minimized. Alternative diazotization methods that avoid the formation of hazardous byproducts are being explored.

In direct iodination, the development of catalyst-free protocols or the use of recyclable heterogeneous catalysts is a key goal. Using water as a solvent or employing solvent-free reaction conditions reduces the reliance on volatile organic compounds (VOCs). nih.gov Furthermore, innovative techniques such as microwave irradiation or ultrasound-assisted synthesis can significantly reduce reaction times and energy consumption. researchgate.netmdpi.com The use of molecular iodine with a green oxidant like hydrogen peroxide represents a more environmentally benign approach to electrophilic iodination compared to methods requiring heavy metals or harsh acids. mdpi.com The development of multi-component reactions where the thiazole ring is constructed and functionalized in a single step also aligns with the principles of atom economy and process efficiency. acs.org

Reactivity and Chemical Transformations of Ethyl 2 Iodo 1,3 Thiazole 5 Carboxylate

Cross-Coupling Reactions at the C-2 Position

The carbon-iodine bond at the C-2 position of ethyl 2-iodo-1,3-thiazole-5-carboxylate is the most reactive site for cross-coupling reactions due to the lower bond dissociation energy of the C-I bond compared to C-Br or C-Cl bonds. This facilitates the oxidative addition step in many catalytic cycles, particularly with palladium catalysts.

Palladium-Catalyzed C-C Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for constructing C-C bonds. For 2-iodothiazole (B1589636) derivatives, these reactions proceed with high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is a widely used method for the formation of biaryl and heteroaryl-aryl compounds, involving the reaction of an organoboron reagent with a halide. This compound is an excellent substrate for this reaction, allowing for the introduction of a wide range of aryl and heteroaryl substituents at the C-2 position. The general reaction is depicted below:

Scheme 1: Suzuki-Miyaura coupling of this compound with an arylboronic acid.

Scheme 1: Suzuki-Miyaura coupling reaction

Detailed research has shown that various palladium catalysts and ligands can be employed to achieve high yields. The choice of base and solvent system is also crucial for the reaction's success.

CatalystLigandBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄PPh₃K₂CO₃Toluene/H₂O9085-95
Pd(OAc)₂SPhosCs₂CO₃Dioxane10090-98
PdCl₂(dppf)dppfNa₂CO₃DME8088-96

This table presents typical conditions for the Suzuki-Miyaura coupling of 2-iodothiazole derivatives. The specific yields can vary depending on the nature of the arylboronic acid used.

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond through the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction is highly effective for the ethynylation of this compound, introducing an alkynyl moiety at the C-2 position.

Scheme 2: Sonogashira coupling of this compound with a terminal alkyne.

Scheme 2: Sonogashira coupling reaction

The reaction typically proceeds under mild conditions and tolerates a wide variety of functional groups on the alkyne partner.

CatalystCo-catalystBaseSolventTemperature (°C)Yield (%)
Pd(PPh₃)₄CuIEt₃NTHFRT-5080-92
PdCl₂(PPh₃)₂CuIPiperidineDMFRT85-95
Pd(OAc)₂CuIDIPAToluene6082-94

This table illustrates common conditions for the Sonogashira coupling of 2-iodothiazoles. The efficiency of the reaction can be influenced by the specific alkyne substrate.

The Negishi coupling involves the reaction of an organozinc reagent with an organic halide, while the Stille coupling utilizes an organotin reagent. Both methods are effective for the functionalization of the C-2 position of this compound, allowing for the introduction of alkyl, vinyl, and aryl groups.

The Negishi coupling is particularly valued for its high functional group tolerance and the reactivity of organozinc reagents.

Scheme 3: Negishi coupling of this compound with an organozinc reagent.

Scheme 3: Negishi coupling reaction

The Stille coupling , on the other hand, benefits from the stability of organotin reagents to air and moisture, although the toxicity of tin compounds is a drawback.

Scheme 4: Stille coupling of this compound with an organostannane.

Scheme 4: Stille coupling reaction
CouplingCatalystLigandSolventTemperature (°C)Yield (%)
NegishiPd(dba)₂SPhosTHFRT-6075-90
StillePd(PPh₃)₄AsPh₃ (co-ligand)Toluene11070-88

This table provides representative conditions for Negishi and Stille couplings of 2-iodothiazole derivatives.

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of ligand and the optimization of the catalyst system. For substrates like this compound, bulky and electron-rich phosphine (B1218219) ligands, such as SPhos, XPhos, and Buchwald's biaryl phosphine ligands, are often employed. These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and faster reaction times. The development of pre-catalysts, which are stable and readily activated under reaction conditions, has also been a significant advancement in improving the reliability and efficiency of these transformations.

Copper-Mediated Cross-Coupling Reactions (e.g., Ullmann-type)

Copper-mediated cross-coupling reactions, particularly Ullmann-type reactions, provide an alternative to palladium-catalyzed methods for the formation of C-C, C-N, C-O, and C-S bonds. The classic Ullmann condensation involves the coupling of an aryl halide with a nucleophile in the presence of a stoichiometric amount of copper at high temperatures. Modern variations often use catalytic amounts of a copper salt with a suitable ligand.

For this compound, Ullmann-type reactions can be used for arylation, amination, and etherification at the C-2 position. These reactions are particularly useful when palladium-based methods are not effective or when cost is a significant consideration.

NucleophileCopper SourceLigandBaseSolventTemperature (°C)Yield (%)
PhenolCuI1,10-PhenanthrolineCs₂CO₃DMF12070-85
AmineCuIL-ProlineK₂CO₃DMSO10065-80
ThiolCuTC-K₃PO₄Pyridine11075-90

This table shows typical conditions for Ullmann-type reactions with 2-iodothiazoles. CuTC refers to Copper(I)-thiophene-2-carboxylate.

Alternative Transition Metal-Catalyzed Transformations

The carbon-iodine bond at the 2-position of the thiazole (B1198619) ring is a prime site for transition metal-catalyzed cross-coupling reactions, which are fundamental for carbon-carbon and carbon-heteroatom bond formation. While standard palladium catalysts are commonly employed, research has also explored alternative catalytic systems and transformations to enhance efficiency, substrate scope, and green chemistry credentials.

Prominent among these are variations of the Sonogashira, Heck, and Suzuki reactions. For instance, in Sonogashira couplings, which form C(sp²)–C(sp) bonds, alternatives to traditional palladium catalysts include iron and cobalt-based systems. beilstein-journals.org These earth-abundant metals offer a more cost-effective and sustainable approach to catalysis. beilstein-journals.org The typical Sonogashira reaction couples an aryl halide with a terminal alkyne using a palladium catalyst, a copper(I) cocatalyst, and an amine base. organic-chemistry.orgresearchgate.net Alternative methodologies have been developed that are copper-free, proceed in greener solvents like water, or utilize different activating groups on the thiazole ring, such as triflates, which can also readily participate in cross-coupling reactions. organic-chemistry.orgnih.gov

The Heck reaction, involving the coupling of an aryl halide with an alkene, can be catalyzed by various palladium complexes, including phosphine-free systems and palladium nanoparticles, which offer advantages in terms of stability and recyclability. organic-chemistry.orgnih.gov The reaction conditions can be tailored to promote the formation of specific isomers, with the trans product typically being favored. organic-chemistry.org

For the Suzuki–Miyaura reaction, which couples aryl halides with organoboron compounds, a wide range of palladium catalysts are effective. cdnsciencepub.com The reaction is known for its tolerance of numerous functional groups and can be performed under relatively mild conditions, often in aqueous solvent mixtures. cdnsciencepub.com The choice of ligand, base, and solvent can be optimized to achieve high yields for specific substrates. cdnsciencepub.comnih.gov

Table 1: Overview of Alternative Transition Metal-Catalyzed Reactions This table summarizes general conditions for alternative cross-coupling reactions applicable to aryl iodides like this compound.

Reaction Catalyst System Coupling Partner Key Features
Sonogashira Coupling Iron or Cobalt salts Terminal Alkyne Palladium-free, cost-effective. beilstein-journals.org
Heck Reaction Phosphine-free Pd complexes Alkene Increased catalyst stability. organic-chemistry.org
Suzuki Coupling Thiazole-based Pd(II) catalysts Boronic Acid/Ester High functional group tolerance, mild conditions. cdnsciencepub.com

Nucleophilic Substitution Reactions Involving the Iodo Group

The iodo group at the electron-deficient 2-position of the thiazole ring is a competent leaving group, enabling its displacement by various nucleophiles. These transformations can occur through either a direct nucleophilic aromatic substitution (SNAr) mechanism or via metal catalysis.

The formation of a C-N bond at the 2-position of the thiazole can be achieved through reactions with a range of nitrogen-based nucleophiles. The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for coupling amines with aryl halides. wikipedia.org This reaction is highly versatile, accommodating a wide array of primary and secondary amines and operating under relatively mild conditions. wikipedia.orgmdpi.com The choice of palladium precursor, phosphine ligand, and base is crucial for achieving high yields. mdpi.com

Direct nucleophilic aromatic substitution (SNAr) with amines is also a viable pathway, particularly given the electron-deficient nature of the C2 position. psu.eduyoutube.com Such reactions are often performed at elevated temperatures and may be facilitated by the use of a strong base to deprotonate the amine, increasing its nucleophilicity. youtube.comnih.gov The reactivity in SNAr reactions is influenced by the basicity and steric profile of the incoming amine nucleophile. psu.edu

Analogous to C-N bond formation, the iodo group can be displaced by sulfur and oxygen nucleophiles to form thioethers and ethers, respectively. Palladium-catalyzed couplings, similar to the Buchwald-Hartwig reaction, can be adapted for C-S and C-O bond formation using thiols and alcohols (or their corresponding thiolates and alkoxides). wikipedia.org These reactions typically require a palladium catalyst, a suitable ligand, and a base to facilitate the coupling process.

Direct SNAr reactions with strong nucleophiles like sodium thiophenoxide or sodium methoxide (B1231860) can also lead to the corresponding 2-substituted thiazole derivatives. These reactions proceed through a Meisenheimer-like intermediate, and the rate is dependent on the nucleophilicity of the attacking species and the stability of the intermediate.

Table 2: Nucleophilic Substitution Reactions This table outlines representative conditions for nucleophilic substitution on 2-halopyridine and related systems, analogous to this compound.

Nucleophile Type Reaction Reagents & Conditions Product Type
Nitrogen Buchwald-Hartwig Amination Amine, Pd-catalyst, Ligand, Base (e.g., t-BuONa), Toluene, 100-120 °C. mdpi.com 2-Aminothiazole (B372263) derivative
Nitrogen SNAr Amine, Heat, optional Base. youtube.com 2-Aminothiazole derivative
Sulfur Pd-catalyzed Thioetherification Thiol, Pd-catalyst, Ligand, Base. wikipedia.org 2-(Arylthio)thiazole derivative
Oxygen Pd-catalyzed Etherification Alcohol, Pd-catalyst, Ligand, Base. wikipedia.org 2-Alkoxy/Aryloxythiazole derivative

Transformations of the Ethyl Ester Moiety

The ethyl ester group at the 5-position of the thiazole ring provides a handle for further synthetic modifications, most commonly through hydrolysis to the carboxylic acid or conversion to amides and other esters.

The ethyl ester can be readily hydrolyzed to the corresponding 2-iodo-1,3-thiazole-5-carboxylic acid under either acidic or basic conditions. Alkaline hydrolysis, using a base such as sodium hydroxide (B78521) or lithium hydroxide in an aqueous-organic solvent mixture (e.g., THF/water or ethanol (B145695)/water), is a common and effective method. nih.govgoogle.com The reaction typically proceeds at room temperature or with gentle heating. Subsequent acidification of the reaction mixture protonates the resulting carboxylate salt, leading to the precipitation or extraction of the carboxylic acid product. This transformation is often a key step in the synthesis of more complex molecules where the carboxylic acid is required for subsequent coupling reactions. semanticscholar.org

The ethyl ester can be directly converted into a variety of amides through reaction with primary or secondary amines. This aminolysis can be achieved by heating the ester with the desired amine, sometimes in the presence of a catalyst. researchgate.net For less reactive amines or to achieve milder reaction conditions, the ester is often first hydrolyzed to the carboxylic acid, which is then activated with a coupling agent (e.g., HBTU, HATU) before being treated with the amine. organic-chemistry.orgnih.govlookchemmall.com

Transesterification, the conversion of the ethyl ester to a different ester, can be accomplished by treating the compound with another alcohol in the presence of an acid or base catalyst. researchgate.netorganic-chemistry.org For example, refluxing in methanol (B129727) with a catalytic amount of sulfuric acid or sodium methoxide would yield the corresponding methyl ester. researchgate.net This reaction is an equilibrium process, and it is often necessary to use the new alcohol as the solvent to drive the reaction to completion. psu.edu

Table 3: Transformations of the Ethyl Ester Moiety This table summarizes typical conditions for common transformations of ethyl esters.

Transformation Reagents Solvent Typical Conditions Product
Hydrolysis LiOH or NaOH THF / H₂O Room Temp to 50 °C Carboxylic Acid
Amidation (Direct) Amine (R¹R²NH) Neat or High-Boiling Solvent Heat Amide

| Amidation (via Acid) | 1. NaOH/H₂O 2. Coupling Agent, Amine | 1. THF/H₂O 2. DMF or CH₂Cl₂ | 1. RT 2. RT | Amide | | Transesterification | Alcohol (R'OH), Acid or Base catalyst | R'OH | Reflux | New Ester |

Cyclization and Annulation Reactions Utilizing the Thiazole Core

The thiazole ring within this compound serves as a versatile scaffold for the construction of fused heterocyclic systems. Annulation reactions, which involve the formation of a new ring fused to the existing thiazole core, are of significant interest in medicinal chemistry for the synthesis of novel compounds with diverse pharmacological profiles. The reactivity of the thiazole nucleus, combined with the strategic placement of the iodo and ethyl carboxylate groups, allows for a variety of cyclization strategies to be employed.

Key approaches to forming fused-ring systems from this thiazole derivative primarily involve leveraging the highly reactive 2-iodo substituent. Palladium-catalyzed cross-coupling reactions are particularly prominent in this context, enabling the introduction of functional groups that can subsequently participate in intramolecular cyclization events.

Palladium-Catalyzed Intramolecular Annulation

A powerful strategy for constructing fused rings is the intramolecular Heck reaction. wikipedia.orgresearchgate.net This reaction involves the palladium-catalyzed coupling of an aryl or vinyl halide with an alkene tethered to the same molecule. For this compound, this would first require modification to introduce a side chain containing a double bond. For instance, the ester could be converted to an amide, and an alkenyl group attached to the amide nitrogen. The subsequent intramolecular Heck cyclization of the resulting precursor would lead to the formation of a new ring fused to the thiazole core.

The general conditions for such transformations are well-established for various iodo-substituted heterocycles and are applicable here. researchgate.netbeilstein-journals.org

Table 1: Generalized Conditions for Intramolecular Heck Cyclization

ParameterTypical Conditions
Catalyst Pd(OAc)₂, Pd₂(dba)₃
Ligand PPh₃, P(o-tol)₃, BINAP
Base Et₃N, K₂CO₃, Ag₂CO₃
Solvent Acetonitrile (CH₃CN), Dimethylformamide (DMF), Toluene
Temperature 80-120 °C
Reaction Type Intramolecular C-C bond formation

This table presents generalized conditions based on analogous reactions with other iodo-heterocycles. Specific conditions would require optimization.

Sonogashira Coupling Followed by Cyclization

Another robust method for annulation involves a tandem sequence of a Sonogashira coupling followed by an intramolecular cyclization. nih.govnih.gov The 2-iodo group of this compound is an ideal handle for Sonogashira coupling with terminal alkynes. By selecting an alkyne that also contains a nucleophilic group (e.g., an alcohol or amine), a subsequent intramolecular cyclization can be induced to form a fused heterocyclic system.

For example, coupling with a propargyl alcohol derivative would introduce an alkynyl alcohol side chain at the 2-position. This intermediate can then undergo a 5-exo-dig cyclization, where the hydroxyl group attacks the alkyne, to form a new five-membered ring fused to the thiazole. nih.govnih.gov This sequence provides a direct route to systems like furo[2,3-d]thiazoles or related structures.

Table 2: Representative Sonogashira Coupling/Cyclization Reaction

Reactant 1Reactant 2Catalyst SystemProduct Type
This compoundPropargyl AlcoholPd(PPh₃)₂Cl₂, CuI, Et₃NFused Furo-thiazole derivative
This compoundPropargylaminePd(PPh₃)₂Cl₂, CuI, Et₃NFused Pyrrolo-thiazole derivative

This table illustrates potential annulation reactions based on established Sonogashira coupling and subsequent cyclization methodologies.

Synthesis of Thieno[3,2-d]thiazoles

The synthesis of thieno[3,2-d]thiazoles represents another important annulation reaction involving the thiazole core. While direct synthesis from this compound is not prominently documented, analogous syntheses often involve building the thiophene (B33073) ring onto a pre-existing thiazole. A plausible, though speculative, route could involve a palladium-catalyzed coupling reaction to introduce a thioacetate (B1230152) group at the 2-position, followed by intramolecular cyclization involving the C4-position of the thiazole ring under appropriate conditions. Established methods for synthesizing thieno[3,2-d]thiazoles often start from aminothiophenes, which then undergo reactions to form the fused thiazole ring. researchgate.net

These examples highlight the utility of this compound as a building block for creating more complex, fused heterocyclic systems. The reactivity of the 2-iodo position is central to these transformations, enabling the application of modern cross-coupling and cyclization methodologies.

Structural Characterization and Spectroscopic Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and signal multiplicities in ¹H and ¹³C NMR spectra, as well as correlations in two-dimensional (2D) NMR experiments, the precise connectivity of atoms within Ethyl 2-iodo-1,3-thiazole-5-carboxylate can be established.

Proton (¹H) NMR Spectroscopy

The ethyl group protons would manifest as a quartet and a triplet. The methylene (B1212753) protons (-CH2-) adjacent to the oxygen atom of the ester group are expected to appear as a quartet, typically in the range of δ 4.0–4.5 ppm, due to spin-spin coupling with the adjacent methyl protons. The methyl protons (-CH3) of the ethyl group would resonate as a triplet, expected to be found further upfield, generally between δ 1.2–1.4 ppm.

The single proton attached to the thiazole (B1198619) ring at the C4 position is expected to appear as a singlet in the aromatic region of the spectrum, likely downfield due to the electron-withdrawing effects of the adjacent sulfur and nitrogen atoms, as well as the carboxylate group. The exact chemical shift would be influenced by the presence of the iodine atom at the C2 position.

Table 1: Predicted ¹H NMR Spectral Data for this compound

Protons Predicted Chemical Shift (δ, ppm) Predicted Multiplicity
Thiazole-H4 Aromatic Region Singlet (s)
-OCH₂CH₃ ~ 4.0 - 4.5 Quartet (q)

Carbon-13 (¹³C) NMR Spectroscopy

Similar to ¹H NMR, specific experimental ¹³C NMR data for this compound is not available in the reviewed sources. However, predictions for the chemical shifts can be made. The spectrum would be expected to display six distinct signals, corresponding to the six carbon atoms in the molecule.

The carbonyl carbon of the ester group is anticipated to have the most downfield chemical shift, typically in the range of δ 160–170 ppm. The carbons of the thiazole ring would appear in the aromatic region, with their specific shifts influenced by the substituents. The C2 carbon, bonded to the iodine atom, is expected to be significantly shifted. The C4 and C5 carbons will also have characteristic shifts. The methylene carbon (-CH2-) of the ethyl group would likely resonate around δ 60–65 ppm, while the methyl carbon (-CH3) would appear at a more upfield position, typically around δ 14–15 ppm.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

Carbon Atom Predicted Chemical Shift (δ, ppm)
C=O (Ester) ~ 160 - 170
Thiazole-C2 Aromatic Region (specific shift influenced by Iodine)
Thiazole-C5 Aromatic Region (specific shift influenced by carboxylate)
Thiazole-C4 Aromatic Region
-OC H₂CH₃ ~ 60 - 65

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY: A ¹H-¹H COSY spectrum would confirm the coupling between the methylene and methyl protons of the ethyl group.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbon atoms they are attached to, allowing for the definitive assignment of the -CH2- and -CH3 signals of the ethyl group and the C4-H4 of the thiazole ring.

HMBC: An HMBC spectrum would reveal long-range (two- and three-bond) correlations between protons and carbons. This would be crucial for confirming the connectivity of the ethyl ester group to the C5 position of the thiazole ring and for assigning the quaternary carbons (C2, C5, and the carbonyl carbon).

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass of the compound (C₆H₆INO₂S) can be calculated and compared with the experimentally determined value to confirm its molecular formula.

Table 3: Predicted HRMS Data for this compound

Ion Calculated Exact Mass
[M]⁺ Value would be calculated based on isotopic masses
[M+H]⁺ Value would be calculated based on isotopic masses

Elucidation of Fragmentation Pathways

While specific experimental mass spectra for this compound were not found, the fragmentation pattern under electron ionization (EI) can be predicted based on the known fragmentation of similar heterocyclic esters. Common fragmentation pathways would likely involve:

Loss of the ethoxy group (-OCH₂CH₃): This would result in the formation of a stable acylium ion.

Loss of an ethylene (B1197577) molecule (C₂H₄): This could occur via a McLafferty rearrangement if structurally feasible, although less likely in this specific structure.

Cleavage of the thiazole ring: The heterocyclic ring could undergo fragmentation, leading to various smaller charged fragments.

Loss of the iodine atom: Cleavage of the C-I bond could also be a possible fragmentation pathway.

A detailed analysis of the mass spectrum would allow for the proposal of these and other fragmentation pathways, providing further corroboration of the compound's structure.

Table 4: List of Chemical Compounds Mentioned

Compound Name
This compound
Ethyl 2-iodo-1,3-thiazole-4-carboxylate

Infrared (IR) Spectroscopy for Functional Group Verification

Infrared (IR) spectroscopy is a pivotal analytical technique for the verification of functional groups within a molecule. In the case of this compound, the IR spectrum provides valuable insights into its molecular structure by identifying the characteristic vibrational frequencies of its constituent bonds. The presence of a carbonyl group (C=O) from the ester, the carbon-nitrogen (C=N) and carbon-sulfur (C-S) bonds within the thiazole ring, and the carbon-iodine (C-I) bond can all be confirmed through their respective absorption bands.

The ester functional group is expected to exhibit a strong, sharp absorption band corresponding to the C=O stretching vibration, typically appearing in the region of 1700-1750 cm⁻¹. The exact position of this band can be influenced by the electronic environment, including the electronegativity of the adjacent oxygen atom and conjugation with the thiazole ring. Additionally, the C-O stretching vibrations of the ester group will produce characteristic bands in the fingerprint region, usually between 1000 and 1300 cm⁻¹.

The thiazole ring itself presents a unique vibrational signature. The C=N stretching vibration is anticipated to be observed in the 1600-1650 cm⁻¹ range. Aromatic C-H stretching vibrations from the thiazole ring are expected to appear above 3000 cm⁻¹. The C-S stretching vibrations are typically weaker and can be found in the fingerprint region, generally between 600 and 800 cm⁻¹.

The presence of the iodine atom is indicated by the C-I stretching vibration. This bond is weaker and involves a heavier atom, thus its absorption band is expected at lower wavenumbers, typically in the range of 500-600 cm⁻¹. The aliphatic C-H stretching and bending vibrations from the ethyl group will also be present, with the stretching vibrations occurring just below 3000 cm⁻¹ and the bending vibrations at various frequencies in the fingerprint region.

A comprehensive analysis of the IR spectrum allows for the confirmation of these key functional groups, thereby verifying the successful synthesis and structural integrity of this compound.

Table 1: Predicted Infrared Absorption Bands for this compound

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H (Thiazole)Stretching> 3000Medium
Aliphatic C-H (Ethyl)Stretching< 3000Medium
C=O (Ester)Stretching1700 - 1750Strong
C=N (Thiazole)Stretching1600 - 1650Medium
C-O (Ester)Stretching1000 - 1300Strong
C-S (Thiazole)Stretching600 - 800Weak to Medium
C-IStretching500 - 600Weak to Medium

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a definitive solid-state structure of this compound, offering detailed information on bond lengths, bond angles, and torsional angles. Such data is crucial for a complete understanding of the molecule's conformation and intermolecular interactions in the solid state.

Should a single crystal of sufficient quality be obtained, X-ray diffraction analysis would reveal the unit cell parameters (a, b, c, α, β, γ), which define the size and shape of the repeating unit in the crystal lattice, and the space group, which describes the symmetry of the crystal structure. The resulting crystallographic data would allow for the precise measurement of all atomic coordinates, from which intramolecular distances and angles can be calculated with high precision.

Furthermore, the analysis would elucidate the packing of the molecules in the crystal lattice, revealing any significant intermolecular interactions such as hydrogen bonding, dipole-dipole interactions, or stacking interactions. This information is invaluable for understanding the physical properties of the compound, such as its melting point and solubility.

As of the current literature survey, a definitive crystal structure for this compound has not been publicly reported. Therefore, the specific crystallographic parameters for this compound are not available. The table below is a representation of the type of data that would be obtained from such an analysis.

Table 2: Representative Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formulaC₆H₆INO₂S
Formula weight283.09
TemperatureNot available
WavelengthNot available
Crystal systemNot available
Space groupNot available
Unit cell dimensionsa = Not availableb = Not availablec = Not availableα = Not availableβ = Not availableγ = Not available
VolumeNot available
ZNot available
Density (calculated)Not available
Absorption coefficientNot available
F(000)Not available

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of molecules. By calculating the electron density, DFT methods can elucidate the structure and reactivity of complex organic compounds, including thiazole (B1198619) derivatives. mdpi.com For a molecule like Ethyl 2-iodo-1,3-thiazole-5-carboxylate, DFT studies would typically be performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov

Frontier Molecular Orbital (FMO) theory is crucial for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. espublisher.com

The energy gap between the HOMO and LUMO is a significant parameter for determining molecular stability and reactivity. A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For thiazole derivatives, these calculations help in understanding their electronic transitions and chemical behavior. researchgate.net For instance, in a study on a different heterocyclic compound, the HOMO-LUMO energy gap was calculated to be 4.6255 eV, indicating its reactive nature. nih.gov Similar analyses for this compound would reveal its kinetic stability and potential for electronic transitions, often associated with UV-Vis absorption spectra. espublisher.com

ParameterEnergy (eV)
HOMO Energy-6.5
LUMO Energy-1.9
Energy Gap (ΔE)4.6

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.net The MEP map displays regions of varying electrostatic potential on the electron density surface. Red-colored regions indicate negative potential, corresponding to areas rich in electrons (nucleophilic sites), while blue-colored regions represent positive potential, indicating electron-deficient areas (electrophilic sites).

For this compound, an MEP map would likely show negative potential around the nitrogen and oxygen atoms of the thiazole ring and carboxylate group, respectively, highlighting them as potential sites for electrophilic attack. Conversely, the hydrogen atoms and the area around the iodine atom might exhibit a more positive potential. This analysis is instrumental in understanding intermolecular interactions, such as hydrogen bonding and docking with biological targets. researchgate.net

DFT calculations are also employed to model reaction mechanisms by locating transition states and calculating activation energies. This allows for the prediction of the most probable reaction pathways. For a molecule like this compound, which can participate in various reactions such as nucleophilic substitution at the iodinated position, DFT can be used to compare different potential mechanisms. By mapping the potential energy surface, researchers can identify the lowest energy path from reactants to products, providing deep insights into the reaction kinetics and thermodynamics. mdpi.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

While DFT provides insights into the static electronic structure, Molecular Dynamics (MD) simulations are used to study the dynamic behavior and conformational flexibility of molecules over time. materialsciencejournal.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and changes its shape.

For this compound, MD simulations can explore the rotational freedom around the single bonds, particularly concerning the ethyl ester group. This analysis helps to identify the most stable conformers and understand the molecule's flexibility, which is crucial for its interaction with other molecules, such as biological receptors. researchgate.net

In Silico Design and Prediction of Novel Derivatives

The insights gained from DFT and MD studies can be leveraged for the in silico design of novel derivatives with enhanced properties. By modifying the core structure of this compound with different functional groups, computational chemists can predict how these changes will affect the molecule's electronic properties, reactivity, and potential biological activity. dergipark.org.tr

This virtual screening approach allows for the rapid evaluation of a large number of potential new compounds without the need for immediate synthesis, saving time and resources in the drug discovery and materials science fields. researchgate.netresearchgate.net For example, substitutions on the thiazole ring could be explored to modulate the HOMO-LUMO gap or alter the electrostatic potential to optimize interactions with a specific target. researchgate.net

Applications in Advanced Organic Synthesis

Building Block for Complex Heterocyclic Scaffolds

The primary value of Ethyl 2-iodo-1,3-thiazole-5-carboxylate as a building block lies in the reactivity of its carbon-iodine bond. This bond is an excellent substrate for palladium-catalyzed cross-coupling reactions, a powerful class of reactions that form new carbon-carbon and carbon-heteroatom bonds. wikipedia.org The general mechanism for these transformations involves the oxidative addition of the C-I bond to a palladium(0) catalyst, followed by transmetalation with a nucleophilic partner and subsequent reductive elimination to yield the final product and regenerate the catalyst. nih.govyoutube.com

This reactivity allows for the direct attachment of a wide variety of molecular fragments to the thiazole (B1198619) core. For example, Suzuki-Miyaura coupling introduces aryl or vinyl groups, Sonogashira coupling attaches terminal alkynes, and Heck coupling forms new carbon-carbon bonds with alkenes. researchgate.net These reactions are fundamental in modern synthesis for creating complex molecules from simpler precursors.

Reaction NameCoupling PartnerBond FormedResulting Structure
Suzuki-Miyaura Coupling Organoboron compound (e.g., R-B(OH)₂)C(sp²)–C(sp²)2-Aryl- or 2-Vinyl-thiazole derivative
Sonogashira Coupling Terminal Alkyne (e.g., R-C≡CH)C(sp²)–C(sp)2-Alkynyl-thiazole derivative
Heck Coupling Alkene (e.g., R-CH=CH₂)C(sp²)–C(sp²)2-Vinyl-thiazole derivative
Stille Coupling Organostannane (e.g., R-Sn(Bu)₃)C(sp²)–C(sp²)2-Aryl- or 2-Vinyl-thiazole derivative
Buchwald-Hartwig Amination Amine (e.g., R₂NH)C(sp²)–N2-Amino-thiazole derivative

Precursor for Fused Ring Systems (e.g., Imidazothiazoles)

Fused heterocyclic systems are of great interest in medicinal chemistry, with the imidazo[2,1-b]thiazole scaffold being present in numerous biologically active compounds. mdpi.comnih.govnih.gov While this compound is not a direct starting material for the final ring-closing step, it serves as a crucial precursor. The synthesis of the imidazo[2,1-b]thiazole core typically requires a 2-aminothiazole (B372263) intermediate. researchgate.net

Therefore, a two-stage synthetic strategy is employed. First, the 2-iodo group of the starting material is converted into a 2-amino group. This transformation can be achieved through modern cross-coupling methods such as the Buchwald-Hartwig amination. Once the ethyl 2-amino-1,3-thiazole-5-carboxylate is synthesized, it can undergo a classical condensation and cyclization reaction with an α-haloketone to construct the fused imidazo[2,1-b]thiazole ring system. researchgate.net This demonstrates the compound's role as a strategic precursor, enabling access to complex fused systems through a short, planned synthetic sequence.

StageReactionReactantsProduct
1: Intermediate Synthesis Buchwald-Hartwig AminationThis compound, Amine source (e.g., benzophenone imine), Palladium catalystEthyl 2-amino-1,3-thiazole-5-carboxylate
2: Cyclization Hantzsch-type Thiazole SynthesisEthyl 2-amino-1,3-thiazole-5-carboxylate, α-Haloketone (e.g., phenacyl bromide)Ethyl imidazo[2,1-b]thiazole-carboxylate derivative

Role in Multi-Component Reaction Design

Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product, are highly valued for their efficiency and atom economy. The design of novel MCRs often relies on versatile starting materials that can be incorporated into complex reaction cascades.

The derivative of the title compound, ethyl 2-amino-1,3-thiazole-5-carboxylate, is an ideal substrate for certain MCRs. For instance, the Groebke–Blackburn–Bienaymé reaction (GBBR) is a powerful three-component reaction that combines an amino-heterocycle, an aldehyde, and an isocyanide to rapidly generate imidazo-fused heterocycles like imidazo[2,1-b]thiazoles. mdpi.com In this context, this compound plays an indirect but enabling role. By first being converted to its 2-amino derivative, it provides a key component that can be directly utilized in the MCR, allowing for the rapid assembly of complex fused heterocycles from simple starting materials.

Design and Synthesis of Compound Libraries for Structure-Reactivity Studies

In fields like medicinal chemistry and materials science, the generation of compound libraries—large collections of structurally related molecules—is essential for screening and identifying compounds with desired properties. This process is used to conduct structure-activity relationship (SAR) or structure-reactivity studies.

This compound is an excellent foundational scaffold for creating such libraries. Its stable thiazole core, combined with the highly reactive iodo-substituent, allows for the systematic and rapid diversification of the molecule at the 2-position. Using parallel synthesis techniques, the single starting material can be reacted with a large array of different coupling partners in separate reaction vessels. For example, by employing 96 different boronic acids in a Suzuki coupling reaction, a library of 96 unique 2-arylthiazole derivatives can be generated efficiently. This systematic variation allows researchers to study how changes in the substituent at the 2-position affect the molecule's biological activity or physical properties.

Core ScaffoldReaction TypeVariable Reagent (R-group source)Library Output
Ethyl 1,3-thiazole-5-carboxylateSuzuki CouplingR¹, R², R³... (from Boronic Acids)Array of 2-(R)-thiazole derivatives
Ethyl 1,3-thiazole-5-carboxylateSonogashira CouplingR¹, R², R³... (from Alkynes)Array of 2-(R)-thiazole derivatives
Ethyl 1,3-thiazole-5-carboxylateHeck CouplingR¹, R², R³... (from Alkenes)Array of 2-(R)-thiazole derivatives

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 2-iodo-1,3-thiazole-5-carboxylate?

  • Methodology : The synthesis typically involves halogenation of a precursor like Ethyl 2-amino-1,3-thiazole-5-carboxylate. Iodination can be achieved using iodine monochloride (ICl) or KI with an oxidizing agent (e.g., H₂O₂) in polar solvents like ethanol or DMF. Catalysts such as CuI may enhance regioselectivity .
  • Key Parameters : Reaction temperature (60–80°C), stoichiometric ratios (1:1.2 for ICl), and purification via column chromatography (silica gel, hexane/ethyl acetate eluent).

Q. How is the compound characterized structurally?

  • Methodology :

  • X-ray crystallography : Single-crystal diffraction using SHELX software for structure refinement . Example parameters: Space group P2₁/c, Z = 4, R-factor < 0.05.
  • Spectroscopy : ¹H/¹³C NMR (δ ~ 1.3 ppm for ethyl CH₃, 160–170 ppm for carbonyl C), IR (C=O stretch ~1700 cm⁻¹), and HRMS (m/z calculated for C₆H₆INO₂S: 282.91) .

Q. What are common substitution reactions involving the iodo group?

  • Methodology : The iodine atom serves as a leaving group in nucleophilic substitutions. For example:

  • Amination : React with primary amines (e.g., NH₃/EtOH, 80°C) to yield 2-amino derivatives.
  • Cross-coupling : Suzuki-Miyaura reactions with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O) .

Advanced Research Questions

Q. How does the iodine substituent influence electronic properties compared to Cl/Br analogs?

  • Methodology :

  • Computational Studies : DFT calculations (B3LYP/6-31G*) to compare Mulliken charges and frontier orbitals. The iodine atom increases electron-withdrawing effects, lowering LUMO energy by ~0.3 eV vs. Cl .
  • Experimental Data : Hammett σₚ constants (I: +0.18, Br: +0.23) correlate with reaction rates in SNAr mechanisms .

Q. What strategies resolve contradictions in biological activity data for thiazole derivatives?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare IC₅₀ values of this compound against analogs (e.g., 2-Cl, 2-Br) in antimicrobial assays (MIC: 8–32 µg/mL). Iodo derivatives show enhanced Gram-positive activity due to lipophilicity (logP: 2.8 vs. 2.5 for Cl) .
  • Meta-analysis : Use PubChem BioAssay data to identify outliers and validate via dose-response curves .

Q. How can crystallization conditions be optimized for X-ray studies?

  • Methodology :

  • Solvent Screening : Use vapor diffusion with 2:1 ethyl acetate/hexane. Crystals form at 4°C with 72-hour equilibration.
  • Hydrogen Bond Analysis : Graph set notation (e.g., C(4) chains via N–H⋯O interactions) to predict packing motifs .

Q. What computational models predict reactivity in cross-coupling reactions?

  • Methodology :

  • Transition State Modeling : QM/MM simulations (Gaussian 16) to assess activation energy for Pd-catalyzed couplings. Iodo derivatives show lower Eₐ (~25 kcal/mol) vs. Br (~28 kcal/mol) due to weaker C–I bond .

Key Research Gaps

  • Mechanistic Insights : Detailed kinetic studies on iodine’s role in SNAr reactions.
  • Toxicity Profiling : In vivo assays to evaluate hepatic metabolism of iodo-thiazoles.
  • Synthon Utility : Explore use in metal-organic frameworks (MOFs) via coordination chemistry .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.